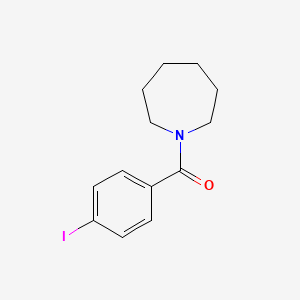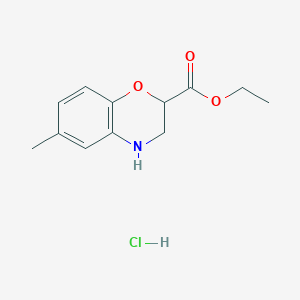
2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
“(2-Fluoro-4-hydroxyphenyl)boronic acid” is a chemical compound with the molecular formula C6H6BFO3 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The molecular weight of “(2-Fluoro-4-hydroxyphenyl)boronic acid” is 155.92 . The InChI key is RARYKHVUFJIGKT-UHFFFAOYSA-N .Chemical Reactions Analysis
The Hurd-Mori reaction was used in the synthesis of 2-fluoro-4-hydroxyphenyl-1,2,3-thiadiazole . Under the conditions of phase transfer catalysis in a water-chloroform system, it was glycosylated with 1-α-bromo-2,3,4-tri-O-acetyl-D-xylopyranose .Physical And Chemical Properties Analysis
“(2-Fluoro-4-hydroxyphenyl)boronic acid” is a solid substance . It is stored in dry conditions at 2-8°C . The molecular weight is 155.92 .Scientific Research Applications
2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of PLD in a dose-dependent manner, making it a valuable tool for studying the role of PLD in cellular processes. This compound has been used to investigate the role of PLD in membrane trafficking, exocytosis, and signal transduction in various cell types.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit a broad spectrum of biological activity .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways, including those involved in cell membrane penetrability and glycerophosphotransferase activity .
Pharmacokinetics
It is known that similar compounds have moderate bioavailability .
Result of Action
Similar compounds have been shown to exhibit inhibitory activity in relation to glycerophosphotransferase, work on penetrability of cell membranes, act as antagonists of anaphylotoxin receptors, and also show antineoplastic action .
Advantages and Limitations for Lab Experiments
2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PLD, making it a valuable tool for studying the role of PLD in cellular processes. However, this compound has some limitations. It has a short half-life and is rapidly metabolized in vivo, making it difficult to use in animal studies. Additionally, this compound has poor solubility in water, which can make it challenging to use in cell culture experiments.
Future Directions
There are several future directions for research on 2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione. One potential direction is to investigate the role of PLD in the development and progression of various diseases, including cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of PLD that can be used in vivo. Additionally, research could focus on developing new methods for delivering this compound to cells and tissues, such as nanoparticles or liposomes. Finally, the potential therapeutic applications of this compound in human diseases should be investigated further.
Safety and Hazards
“(2-Fluoro-4-hydroxyphenyl)boronic acid” is labeled with the signal word “Warning” and the hazard statements H302+H312+H332, indicating that it is harmful by inhalation, in contact with skin, and if swallowed . The recommended precautionary statement is P280, which advises wearing protective gloves, clothing, and eye protection .
properties
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c15-11-7-8(17)5-6-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h5-7,17H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOQYMDRUMLHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146112 | |
| Record name | 2-(2-Fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68285-84-7 | |
| Record name | 2-(2-Fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylphenyl)sulfonyl]4-(1-piperidino)piperidine-4-carboxamide](/img/structure/B3149997.png)

![1,2-Dichloro-4-[chloro(phenyl)methyl]benzene](/img/structure/B3150013.png)







![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)
![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)